1-(5-Bromopyrimidin-2-yl)ethanone

Catalog No.
S989608
CAS No.
1189169-37-6
M.F
C6H5BrN2O
M. Wt
201.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Bromopyrimidin-2-yl)ethanone

CAS Number

1189169-37-6

Product Name

1-(5-Bromopyrimidin-2-yl)ethanone

IUPAC Name

1-(5-bromopyrimidin-2-yl)ethanone

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

InChI

InChI=1S/C6H5BrN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,1H3

InChI Key

NZGSEUQFYKCKRU-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC=C(C=N1)Br

Canonical SMILES

CC(=O)C1=NC=C(C=N1)Br

The exact mass of the compound 1-(5-Bromopyrimidin-2-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(5-Bromopyrimidin-2-yl)ethanone (CAS 1189169-37-6) is a highly versatile, bifunctional heterocyclic building block characterized by a pyrimidine core substituted with a 5-bromo group and a 2-acetyl group [1]. In pharmaceutical and agrochemical procurement, it is primarily valued for its orthogonal reactivity profile: the 5-bromo position readily undergoes palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig), while the 2-acetyl methyl ketone serves as a robust handle for condensation reactions, reductive aminations, or the synthesis of downstream heterocycles like pyrazoles and chalcones. This dual functionality makes it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including mutant IDH inhibitors and CXCR3 receptor modulators, where late-stage diversification is required without compromising the stability of the pyrimidine core [2].

Substituting 1-(5-Bromopyrimidin-2-yl)ethanone with monofunctional analogs like 5-bromopyrimidine or 2-acetylpyrimidine severely disrupts synthetic efficiency and increases manufacturing costs[1]. Using 2-acetylpyrimidine eliminates the 5-bromo handle, making late-stage C-C or C-N bond formation at the 5-position nearly impossible without harsh, low-yielding C-H activation protocols. Conversely, starting with 5-bromopyrimidine requires installing the 2-acetyl group via Minisci-type radical additions or directed lithiation, both of which suffer from poor regioselectivity and competitive halogen-metal exchange, often reducing overall yields to below 40%. Even substituting with 5-bromo-2-cyanopyrimidine introduces process inefficiencies, as converting the nitrile to a methyl ketone via Grignard reagents risks unwanted reaction at the sensitive 5-bromo site. Procurement of the exact bifunctional target compound is therefore essential to minimize linear step counts and maintain high overall yields in library synthesis.

Yield Preservation in 2,5-Disubstituted Pyrimidine Synthesis

When synthesizing 2,5-disubstituted pyrimidine libraries, 1-(5-Bromopyrimidin-2-yl)ethanone allows for direct, orthogonal functionalization. The 5-bromo group can undergo Suzuki coupling with >80% typical yield, while the 2-acetyl group can independently undergo reductive amination or condensation [1]. In contrast, utilizing 5-bromopyrimidine as a baseline requires a post-coupling Minisci reaction or directed metalation to install a 2-position acetyl equivalent, which typically proceeds with low regiocontrol and yields of 30-45%. The pre-installed acetyl group in the target compound effectively eliminates 2-3 synthetic steps and doubles the overall sequence yield compared to the monofunctional baseline.

Evidence DimensionOverall yield for 2-acetyl-5-arylpyrimidine derivatives
Target Compound Data~70-85% (via direct Suzuki coupling on the target compound)
Comparator Or Baseline5-Bromopyrimidine (~30-45% overall yield due to subsequent 2-acetylation steps)
Quantified Difference35-40% absolute increase in overall yield and elimination of 2-3 synthetic steps
ConditionsStandard Pd-catalyzed cross-coupling followed by functionalization vs. C-H functionalization/metalation sequences

Procuring the pre-functionalized bifunctional building block directly translates to higher throughput and lower material waste in medicinal chemistry campaigns.

Chemoselective Advantage over 5-Bromo-2-cyanopyrimidine in Ketone Derivatization

For applications requiring a methyl ketone handle, utilizing 1-(5-Bromopyrimidin-2-yl)ethanone is vastly superior to starting with 5-bromo-2-cyanopyrimidine. Attempting to convert the 2-cyano group to a 2-acetyl group using methylmagnesium bromide (Grignard addition) frequently results in competitive halogen-metal exchange at the 5-bromo position, leading to debromination and complex mixtures, often resulting in <50% yield of the desired ketone [1]. Procuring the target compound bypasses this problematic transformation entirely, providing the intact ketone ready for immediate downstream condensation with >95% purity retention.

Evidence DimensionYield of 5-bromo-2-acetylpyrimidine core preservation
Target Compound Data100% (Pre-installed, requires 0 steps)
Comparator Or Baseline5-Bromo-2-cyanopyrimidine (<50% yield upon Grignard conversion to ketone)
Quantified Difference>50% yield improvement by avoiding chemoselective conflicts during Grignard addition
ConditionsNucleophilic addition of MeMgBr to a nitrile in the presence of an aryl bromide

Bypassing the nitrile-to-ketone conversion prevents critical material loss and avoids the generation of difficult-to-separate debrominated impurities.

Precursor Suitability for Imidazo-pyrimidine and Thiazole Synthesis

The 2-acetyl group of 1-(5-Bromopyrimidin-2-yl)ethanone is an ideal substrate for alpha-bromination to yield 2-(2-bromoacetyl)-5-bromopyrimidine, a critical dielectrophile for forming thiazoles or imidazoles via Hantzsch-type reactions [1]. Compared to utilizing 2-acetylpyrimidine, which yields the heterocycle but lacks the 5-bromo handle for subsequent library diversification, the target compound ensures that the resulting complex heterocycle retains a reactive site for late-stage Pd-catalyzed cross-coupling. This enables the rapid generation of diverse analog libraries from a single advanced intermediate, a strategy not possible with the unbrominated comparator.

Evidence DimensionLate-stage diversification capability
Target Compound DataEnables late-stage Suzuki/Buchwald couplings on the resulting heterocycle (via retained 5-bromo group)
Comparator Or Baseline2-Acetylpyrimidine (yields a terminal heterocycle with no handle for cross-coupling)
Quantified DifferenceEnables exponential library generation (dozens of analogs) vs. single-target synthesis (1 analog)
ConditionsAlpha-bromination followed by Hantzsch thiazole synthesis and subsequent Pd-catalyzed cross-coupling

For drug discovery procurement, selecting the brominated acetyl pyrimidine maximizes the number of testable analogs that can be synthesized from one primary starting material.

Synthesis of Mutant IDH and CXCR3 Inhibitor Libraries

Because of its orthogonal reactivity, 1-(5-Bromopyrimidin-2-yl)ethanone is a preferred building block for synthesizing complex pharmaceutical targets, such as CXCR3 receptor modulators and mutant IDH1/2 inhibitors [1]. The 5-bromo group allows for the installation of diverse aryl or heteroaryl groups via Suzuki coupling, while the 2-acetyl group can be converted into various functional groups (e.g., amines via reductive amination) to probe structure-activity relationships (SAR) [2].

Precursor for Pyrimidine-Based Chalcones and Pyrazoles

The methyl ketone functionality is perfectly suited for base-catalyzed aldol condensations with substituted benzaldehydes to form chalcones, or for reactions with hydrazines to form pyrazole derivatives[1]. The retained 5-bromo group in these intermediates allows for subsequent cross-coupling, making it an ideal starting material for generating highly substituted, biologically active heterocyclic scaffolds in medicinal chemistry.

Hantzsch Thiazole Synthesis for Advanced Intermediates

The target compound can be readily alpha-brominated to form 1-(5-bromopyrimidin-2-yl)-2-bromoethanone. This intermediate is highly valuable in Hantzsch thiazole synthesis, reacting with thioamides to form pyrimidinyl-thiazole cores. The presence of the 5-bromo group ensures that the resulting bi-heterocyclic core can be further decorated via standard cross-coupling protocols, a critical workflow in the development of novel agrochemicals and pharmaceuticals [1].

XLogP3

0.9

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-(5-Bromopyrimidin-2-yl)ethan-1-one

Dates

Last modified: 08-16-2023

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